molecular formula C22H15N3O7S3 B2362212 methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate CAS No. 896017-70-2

methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate

Cat. No.: B2362212
CAS No.: 896017-70-2
M. Wt: 529.56
InChI Key: SWAOXXWPDPWDOF-UHFFFAOYSA-N
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Description

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is a complex organic compound notable for its intricate structure and broad potential applications. This compound consists of a phthalate ester functional group, a pyran ring, a thiadiazole derivative, and a thiophene amide moiety, making it a rich subject for various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can be approached through several pathways:

  • Condensation Reaction: : The starting materials, including thiophene-2-carboxylic acid, can undergo a condensation reaction with appropriate thiadiazole derivatives and pyran ring precursors in the presence of specific catalysts and solvents.

  • Amidation Process: : Thiophene-2-carboxylic acid is often converted to its acid chloride before reacting with the thiadiazole derivative in an amidation reaction.

  • Esterification: : The final step often involves the esterification of the resulting compound with methyl alcohol in the presence of a strong acid catalyst to form the desired ester compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors that ensure precise control of reaction conditions, including temperature, pressure, and catalyst concentration. This method enhances yield and purity while reducing reaction time and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can undergo various chemical reactions including:

  • Oxidation: : The thiophene ring and the pyran moiety are susceptible to oxidation under strong oxidizing conditions.

  • Reduction: : This compound can be reduced at the carbonyl group in the pyran ring or at the ester functional group.

  • Substitution: : Various substitution reactions can occur on the thiadiazole and thiophene rings, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substituents: : Halogenating agents for substitution reactions.

Major Products Formed

  • Oxidation: : Leads to the formation of sulfoxides and sulfones on the thiophene ring.

  • Reduction: : Results in alcohols and alkanes from the reduction of carbonyl and ester groups.

  • Substitution: : Generates a variety of halogenated or alkylated derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its reactivity and the formation of complex structures through multi-step synthesis pathways.

Biology

Biologically, this compound and its derivatives are investigated for potential bioactivity, including antimicrobial and antifungal properties.

Medicine

In medicinal chemistry, analogs of this compound are explored for their potential as therapeutic agents due to their unique structural components that interact with biological targets.

Industry

Industrial applications include the development of new materials and polymers that incorporate the unique chemical properties of this compound.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate exerts its effects involves interactions with various enzymes and receptors in biological systems. The thiadiazole and thiophene rings facilitate binding to enzyme active sites, potentially inhibiting their activity or modulating their function. Pathways involved can include oxidative stress response and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-oxo-6-(((5-(benzothiazol-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Shares a similar core structure but with a benzothiazole instead of a thiophene ring.

  • Ethyl (4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Substitutes the thiophene ring with a furan ring and the methyl ester with an ethyl ester.

Uniqueness

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thiophene ring is particularly significant in enhancing its reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

1-O-methyl 2-O-[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O7S3/c1-30-19(28)13-5-2-3-6-14(13)20(29)32-16-10-31-12(9-15(16)26)11-34-22-25-24-21(35-22)23-18(27)17-7-4-8-33-17/h2-10H,11H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAOXXWPDPWDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334060
Record name Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896017-70-2
Record name Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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